Superior Antiplatelet Activity of 2-Methoxyphenylacetamide Derivatives vs. Sarpogrelate
Derivatives synthesized from methyl 2-amino-2-(2-methoxyphenyl)acetate exhibit significantly enhanced antiplatelet activity compared to the clinically used drug sarpogrelate. A series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, derived from this core scaffold, demonstrated IC₅₀ values as low as 0.39 µM [1]. This represents a 13.9-fold improvement over sarpogrelate (IC₅₀ 5.41 µM) in collagen-induced platelet aggregation assays [1].
| Evidence Dimension | Inhibition of serotonin (30 µM) + collagen (1 µg/mL)-induced platelet aggregation |
|---|---|
| Target Compound Data | Derivative 6f: IC₅₀ = 0.39 ± 0.07 µM |
| Comparator Or Baseline | Sarpogrelate: IC₅₀ = 5.41 ± 1.25 µM |
| Quantified Difference | ~13.9-fold lower IC₅₀ for target-derived compound |
| Conditions | Human platelet aggregation assay; serotonin (30 µM) + collagen (1 µg/mL) stimulation |
Why This Matters
This quantitative superiority validates the 2-methoxyphenyl scaffold as a privileged structure for antiplatelet drug discovery, justifying the procurement of methyl 2-amino-2-(2-methoxyphenyl)acetate as a key starting material over other phenylglycine esters that would not yield this activity.
- [1] Rodríguez, L., et al. (2025). Discovery of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl) acetamides: A novel family of antiplatelet agents. Biomedicine & Pharmacotherapy, 186, 117971. https://doi.org/10.1016/j.biopha.2025.117971 View Source
